molecular formula C31H29O14+ B1259857 Pinotin A

Pinotin A

Cat. No.: B1259857
M. Wt: 625.6 g/mol
InChI Key: AVTUTJYTKKMVGB-BGXVWEPQSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Pinotin A, also known as this compound, is a useful research compound. Its molecular formula is C31H29O14+ and its molecular weight is 625.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H29O14+

Molecular Weight

625.6 g/mol

IUPAC Name

[7-(3,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,8-dioxatricyclo[7.3.1.05,13]trideca-1(12),3,5(13),6,9-pentaen-11-ylidene]oxidanium

InChI

InChI=1S/C31H28O14/c1-40-21-6-13(7-22(41-2)25(21)36)29-30(45-31-28(39)27(38)26(37)23(11-32)44-31)15-10-18(12-3-4-16(34)17(35)5-12)42-19-8-14(33)9-20(43-29)24(15)19/h3-10,23,26-28,31-32,34-39H,11H2,1-2H3/p+1/t23-,26-,27+,28-,31+/m1/s1

InChI Key

AVTUTJYTKKMVGB-BGXVWEPQSA-O

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=C(C3=C4C(=CC(=[OH+])C=C4O2)OC(=C3)C5=CC(=C(C=C5)O)O)OC6C(C(C(C(O6)CO)O)O)O

Synonyms

pinotin A

Origin of Product

United States

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